N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative featuring two key substituents:
- 1-Position: A 3-methylphenyl group (C₆H₄-CH₃), enhancing lipophilicity and steric bulk.
Molecular Formula: C₁₈H₁₄FN₅ (calculated). Molecular Weight: ~319.34 g/mol (estimated).
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5/c1-12-4-2-7-15(8-12)24-18-16(10-22-24)17(20-11-21-18)23-14-6-3-5-13(19)9-14/h2-11H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLBMMPJDBOBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine. Pyrazolo[3,4-d]pyrimidines are known to be privileged scaffolds for the development of kinase inhibitors. Therefore, the primary targets of this compound are likely to be kinases, which play crucial roles in cellular signal transduction pathways.
Mode of Action
This compound, as a kinase inhibitor, likely works by binding to the ATP-binding site of kinases. This prevents the transfer of a phosphate group from ATP to a substrate protein, thus inhibiting the kinase’s activity. The specific mode of action would depend on the particular kinase target and could result in the inhibition of cell proliferation, cell cycle progression, or other cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific kinase targets. For example, if the compound targets EGFR tyrosine kinase, it could affect pathways related to cell proliferation and survival. Inhibition of these pathways could lead to decreased tumor growth in cancer cells.
Result of Action
The result of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if the compound effectively inhibits a kinase involved in cell proliferation, it could result in decreased tumor growth in cancer cells.
Biological Activity
N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H14FN5
- Molecular Weight : 319.343 g/mol
- CAS Number : 393820-63-8
- Purity : Typically 95% .
The compound is recognized as a kinase inhibitor , which primarily functions by binding to the ATP-binding site of various kinases. This interaction disrupts the phosphorylation processes essential for the activation of signaling pathways involved in cell proliferation and survival.
Target Kinases
The specific kinases targeted by this compound can vary, but it has shown activity against:
- EGFR (Epidermal Growth Factor Receptor) : Implicated in many cancers, inhibition can lead to reduced tumor growth.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Targeting this receptor can affect angiogenesis, crucial for tumor development.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated that the compound can effectively inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.45 | EGFR inhibition |
| MCF7 (Breast Cancer) | 0.30 | ERK pathway modulation |
| HCT116 (Colon Cancer) | 0.25 | VEGFR inhibition |
Case Studies
- Study on EGFR Inhibition :
- VEGFR Targeting in Angiogenesis :
Pharmacological Profile
The pharmacological profile of this compound suggests several favorable characteristics:
Scientific Research Applications
N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidines class. It features a pyrazolo ring fused with a pyrimidine structure and is characterized by a fluorophenyl and a methylphenyl substituent. The molecular formula is C18H14FN5, with a molecular weight of approximately 333.4 g/mol.
Scientific Research Applications
This compound has potential applications in various fields, especially in medicinal chemistry, due to its unique structure.
- Cyclin-Dependent Kinase (CDK) Inhibitor Studies have shown that this compound can act as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are vital in regulating the cell cycle, and their inhibition can potentially be used in cancer therapy by targeting tumor growth and proliferation.
- Modulation of Signaling Pathways The compound interacts with specific molecular targets and may modulate various signaling pathways, leading to diverse biological effects.
Synthesis
The synthesis of this compound typically involves several steps that can be adapted for industrial production using continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Comparison with Similar Compounds
This compound is unique because its specific substitution pattern imparts distinct chemical properties and biological activities compared to similar compounds. For example:
| Compound | Key Features |
|---|---|
| Pyrazolo[3,4-b]pyridine | Lacks a pyrimidine ring and exhibits different biological activities. |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains an additional triazole ring, leading to a broader spectrum of activity. |
| N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Features a similar core structure but has a different substitution pattern. |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with key analogs:
Key Observations:
- Bulky groups (e.g., 2-chloro-2-phenylethyl) may hinder binding to certain targets . N-Substituent: Fluorinated aryl groups (e.g., 3-fluorophenyl) enhance electronic interactions, while heterocycles (e.g., furan-2-ylmethyl) introduce polarity .
Molecular Weight : The target compound (~319 g/mol) falls within the optimal range for oral bioavailability, unlike bulkier analogs (e.g., 468 g/mol in ) .
Kinase Inhibition and Anticancer Potential
- S29 () : A pyrazolo[3,4-d]pyrimidin-4-amine derivative with 1-(2-chloro-2-(4-chlorophenyl)ethyl) and N-(4-fluorobenzyl) substituents shows potent activity against neuroblastoma cells (SK-N-BE(2)) at 5.74 ng/mL. This highlights the role of chloro and fluorinated groups in enhancing cytotoxicity .
- Ibrutinib (): Substitutions at the 1- and N-positions (4-phenoxyphenyl and piperidinyl-propenone) confer selectivity for Bruton’s tyrosine kinase (BTK), demonstrating the importance of aromatic and flexible substituents in kinase targeting .
Antiparasitic Activity
- Compound 2k () : N-(3-fluorophenyl) substitution combined with a trifluoromethyl group yields EC₅₀ values in the low micromolar range against Plasmodium falciparum, suggesting fluorine’s role in improving target affinity .
Metabolic Stability
- Trifluoromethyl and halogenated groups (e.g., 3-fluorophenyl) are associated with enhanced metabolic stability due to resistance to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
